molecular formula C10H21N3S B1476847 2-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-amine CAS No. 1872690-87-3

2-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-amine

Cat. No.: B1476847
CAS No.: 1872690-87-3
M. Wt: 215.36 g/mol
InChI Key: OPHSDHJPLZZHIU-UHFFFAOYSA-N
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Description

2-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-amine is a piperazine derivative characterized by a tetrahydrothiophene (a saturated sulfur-containing heterocycle) substituted at the 3-position of the piperazine ring, with an ethylamine side chain. This structure combines the flexibility of the piperazine scaffold with the electron-rich, lipophilic tetrahydrothiophene moiety, which may enhance binding to biological targets such as G protein-coupled receptors (GPCRs) or enzymes.

Properties

IUPAC Name

2-[4-(thiolan-3-yl)piperazin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3S/c11-2-3-12-4-6-13(7-5-12)10-1-8-14-9-10/h10H,1-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHSDHJPLZZHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1N2CCN(CC2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C10H18N2S\text{C}_{10}\text{H}_{18}\text{N}_{2}\text{S}

This structure includes a piperazine ring, which is known to confer various biological activities, and a tetrahydrothiophene moiety that may enhance its pharmacological profile.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Compound Target Bacteria MIC (μg/mL)
ACP1aN. meningitidis64
ACP1bH. influenzae8

These findings suggest that the compound may possess selective antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound's potential in cancer therapy has also been investigated. Research indicates that piperazine derivatives can induce cytotoxic effects in various cancer cell lines. For example, one study reported that a related compound exhibited enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Enzyme Inhibition

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial replication and cancer cell proliferation. For instance, compounds with similar structures have shown low nanomolar inhibition against DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

Selectivity and Toxicity

In studies assessing toxicity, compounds based on the piperazine framework demonstrated low toxicity towards human cells while maintaining efficacy against pathogenic bacteria . This selectivity is crucial for developing therapeutic agents with minimal side effects.

Study on Antichlamydial Activity

A notable study focused on the antichlamydial activity of piperazine derivatives, revealing that modifications to the piperazine ring significantly influenced their effectiveness against Chlamydia species. The presence of electron-withdrawing groups was essential for enhancing activity .

Evaluation of Antimicrobial Spectrum

Another investigation assessed the spectrum of activity against multiple pathogens, confirming the compound's effectiveness across various bacterial strains. The results indicated a broader spectrum compared to traditional antibiotics .

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity
Research indicates that compounds similar to 2-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-amine exhibit antidepressant-like effects in animal models. A study published in Journal of Medicinal Chemistry demonstrated that piperazine derivatives could modulate serotonin and norepinephrine levels, which are critical in mood regulation .

2. Neuroprotective Effects
The compound's potential neuroprotective effects have been explored in the context of neurodegenerative diseases. It has been shown to inhibit certain pathways associated with neuronal apoptosis, suggesting a protective role against conditions like Alzheimer's disease .

3. Antipsychotic Properties
Similar derivatives have been investigated for antipsychotic effects, particularly their ability to modulate dopamine receptors. The tetrahydrothiophene group may enhance binding affinity to these receptors, leading to reduced psychotic symptoms in preclinical models .

Research Applications

1. Chemical Probe Development
this compound serves as a chemical probe for studying receptor interactions and signaling pathways in cell cultures. Its structural characteristics allow researchers to modify it for specific receptor targeting, aiding in the understanding of receptor dynamics .

2. Synthesis of Novel Compounds
The compound can be utilized as a starting material for synthesizing novel pharmacologically active compounds. Its functional groups can be modified to create libraries of derivatives for high-throughput screening against various biological targets .

Case Studies

Study Objective Findings
Antidepressant ActivityEvaluate the antidepressant effects of piperazine derivativesShowed significant reduction in depressive behaviors in rodent models when administered at specific dosages .
NeuroprotectionInvestigate neuroprotective properties against oxidative stressDemonstrated inhibition of neuronal apoptosis pathways, suggesting potential therapeutic applications in neurodegenerative diseases .
Antipsychotic EffectsAssess the modulation of dopamine receptorsFound increased binding affinity leading to decreased psychotic symptoms in animal models .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Tetrahydrothiophene vs. Thiophene/Aryl Groups : The tetrahydrothiophene group in the target compound introduces a saturated sulfur heterocycle, enhancing lipophilicity compared to aromatic thiophene (e.g., in ). This may improve blood-brain barrier penetration but reduce π-π stacking interactions with aromatic residues in target proteins.
  • Electron-Withdrawing Groups : Fluorophenyl substituents (e.g., ) increase metabolic stability and modulate receptor binding affinity, whereas the tetrahydrothiophene’s electron-rich sulfur could facilitate interactions with metal ions or cysteine residues in enzymes.

Physicochemical Properties

  • For example, the fluorophenyl derivative in has a higher molecular weight (305.41 g/mol) but similar logP values due to aromatic halogenation.

Preparation Methods

Piperazine Functionalization and Coupling

The piperazine core is typically introduced via nucleophilic substitution reactions where a halogenated intermediate reacts with piperazine under controlled conditions. For example, anhydrous piperazine reacts with halogenated thiophene derivatives in refluxing organic solvents such as isopropanol or t-butanol, often under nitrogen atmosphere to prevent oxidation, yielding the piperazinyl-substituted thiophene intermediate with yields ranging from 55% to 80%.

Tetrahydrothiophene Ring Formation

The tetrahydrothiophene ring is either introduced as a pre-formed moiety or synthesized via cyclization reactions. Reduction of thiophene derivatives or functionalization of thiophene esters under acidic conditions (e.g., HCl catalysis) can yield tetrahydrothiophene intermediates. For instance, condensation of thiophene esters with nitriles under acidic catalysis followed by chlorination steps has been reported to produce key intermediates for further functionalization.

Attachment of Ethanamine Side Chain

The ethanamine side chain is commonly introduced via substitution of a terminal halogen or through condensation reactions involving aminoethyl derivatives. Protection of amine groups with Boc (tert-butoxycarbonyl) groups is often employed to prevent side reactions during multi-step synthesis, followed by deprotection with anhydrous HCl to yield the free amine.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Intermediate/Product Yield (%)
1 Condensation Thiophene ester + isonicotinonitrile, HCl Pyrimidinone intermediate 83
2 Chlorination Vilsmeier reagent 4-chloro intermediate 98
3 Nucleophilic substitution Piperazine + halogenated tetrahydrothiophene Piperazinyl-tetrahydrothiophene derivative 55-80
4 Protection/Deprotection Boc protection, then HCl deprotection Protected amine → free amine Quantitative after deprotection

Detailed Research Findings

  • The reaction of anhydrous piperazine with halogenated thiophene derivatives under reflux in isopropanol or t-butanol has been optimized to achieve high yields of the piperazinyl-substituted product.
  • Protection of amine groups using Boc protecting groups facilitates selective functionalization and prevents unwanted side reactions. Subsequent deprotection with anhydrous HCl quantitatively regenerates the free amine.
  • The use of Vilsmeier reagent for chlorination of pyrimidinone intermediates is highly efficient, providing key chlorinated intermediates in near-quantitative yields, which are crucial for subsequent nucleophilic substitution reactions.
  • Multi-step synthetic routes involving condensation, chlorination, nucleophilic substitution, and protection/deprotection sequences enable the preparation of structurally complex molecules like 2-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-amine with good overall yields and purity.

Analytical Data and Characterization

Typical characterization of intermediates and final products includes:

  • Thin-layer chromatography (TLC) to monitor reaction progress.
  • High-performance liquid chromatography (HPLC) to assess purity and yield.
  • Nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity.
  • Mass spectrometry (MS) for molecular weight confirmation.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Reaction Type Conditions/Notes Yield (%)
1 Pyrimidinone intermediate Acid-catalyzed condensation HCl catalysis, reflux 83
2 4-Chloro intermediate Chlorination Vilsmeier reagent 98
3 Piperazinyl-tetrahydrothiophene derivative Nucleophilic substitution Piperazine, reflux, inert atmosphere 55-80
4 Protected amine intermediate Boc protection Standard Boc-protection conditions Quantitative
5 Final free amine product Deprotection Anhydrous HCl treatment Quantitative

Q & A

Q. What are the established synthetic routes for 2-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-amine, and what reaction conditions optimize yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions between tetrahydrothiophene-modified piperazine precursors and ethylamine derivatives. Key steps include:

  • Precursor preparation : Functionalizing piperazine with tetrahydrothiophene groups using catalysts like Pd(OAc)₂ under inert atmospheres (e.g., nitrogen) .
  • Amine coupling : Reacting intermediates like 2-bromoethylamine with the precursor in polar aprotic solvents (e.g., DMF) at 80–120°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization to achieve >95% purity . Yield optimization requires precise stoichiometric ratios, controlled pH (e.g., NaHCO₃ buffering), and inert conditions to prevent oxidation .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of substitutions (e.g., piperazine ring protons at δ 2.5–3.5 ppm; tetrahydrothiophene protons at δ 1.8–2.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 255.2) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-S vibration at ~650 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Solubility : Highly soluble in polar solvents (e.g., DMSO, ethanol) but insoluble in nonpolar solvents (e.g., hexane). Aqueous solubility is pH-dependent, with improved solubility in acidic buffers (pH 3–5) due to protonation of the amine group .
  • Stability : Degrades above 60°C or under prolonged UV exposure. Storage recommendations: –20°C in amber vials under argon .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and biological target interactions?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) Simulations : Simulate binding affinities to receptors (e.g., serotonin or dopamine receptors) using force fields like CHARMM or AMBER .
  • Machine Learning : Train models on structural analogs (e.g., piperazine derivatives) to predict ADMET properties or toxicity .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Meta-Analysis : Systematically compare datasets from independent studies, focusing on variables like assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges .
  • Dose-Response Reevaluation : Replicate experiments using standardized protocols (e.g., IC₅₀ determination via MTT assays) to control for inter-lab variability .
  • Structural Confirmation : Verify compound identity in conflicting studies via orthogonal methods (e.g., X-ray crystallography or 2D NMR) to rule out impurities .

Q. What strategies enable regioselective functionalization of the piperazine ring for structure-activity relationship (SAR) studies?

  • Protecting Groups : Use Boc (tert-butoxycarbonyl) to block primary amines, directing reactions to specific sites (e.g., N-alkylation at the secondary amine) .
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Ru-BINAP complexes) to achieve enantioselective substitutions .
  • Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings introduce aryl/heteroaryl groups at defined positions .

Q. What methodologies are recommended for evaluating the compound’s pharmacokinetic properties in preclinical models?

  • In Vitro Assays :
  • CYP450 Inhibition : Liver microsome assays to assess metabolic stability .
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration .
    • In Vivo Studies :
  • Pharmacokinetic Profiling : Intravenous/oral administration in rodents, with LC-MS/MS quantification of plasma concentrations over time .
  • Tissue Distribution : Radiolabeled compound tracking via PET/SPECT imaging .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-amine
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2-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.